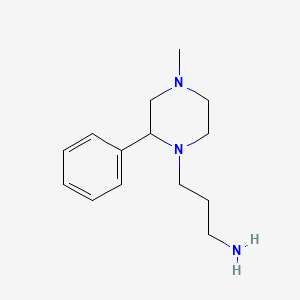

3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine

CAS No.: 1016701-12-4

Cat. No.: VC8190048

Molecular Formula: C14H23N3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016701-12-4 |

|---|---|

| Molecular Formula | C14H23N3 |

| Molecular Weight | 233.35 g/mol |

| IUPAC Name | 3-(4-methyl-2-phenylpiperazin-1-yl)propan-1-amine |

| Standard InChI | InChI=1S/C14H23N3/c1-16-10-11-17(9-5-8-15)14(12-16)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,15H2,1H3 |

| Standard InChI Key | FUQKHHWJDXPBSM-UHFFFAOYSA-N |

| SMILES | CN1CCN(C(C1)C2=CC=CC=C2)CCCN |

| Canonical SMILES | CN1CCN(C(C1)C2=CC=CC=C2)CCCN |

Introduction

The compound’s exact mass and spectral signatures (e.g., NMR, HRMS) remain underreported, though analogous piperazine derivatives exhibit characteristic peaks for aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .

Synthetic Methodologies

Catalytic Reduction of Cyanopyridine Intermediates

A patented process describes the synthesis of related intermediates via catalytic hydrogenation. For example, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol—a mirtazapine precursor—is produced by reducing 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine using a palladium catalyst partially deactivated with iron . Key conditions include:

-

Temperature: 60–70°C

-

Pressure: 294–490 kPa (3–5 kgf/cm²)

This method achieves yields exceeding 70%, with purification via recrystallization from toluene-methanol mixtures .

Pharmaceutical Applications

Role in Mirtazapine Synthesis

The compound serves as a critical intermediate in mirtazapine production, a tetracyclic antidepressant. The synthetic route involves:

-

Cyclization of the propylamine side chain.

-

Demethylation and aromatization to form the final tetracyclic structure .

Analytical Characterization

Modern techniques for piperazine analysis include:

-

HPLC: Reverse-phase columns (C18) with UV detection at 254 nm .

-

Mass Spectrometry: High-resolution MS (HRMS) for exact mass determination .

-

Infrared Spectroscopy: Peaks corresponding to C-N stretches (1,100–1,300 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .

Industrial and Regulatory Considerations

Scalability Challenges

-

Catalyst Degradation: Iron impurities in palladium catalysts may reduce efficiency .

-

Purification Costs: Recrystallization solvents (e.g., toluene, heptane) contribute significantly to production expenses .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume